molecular formula C20H20N2O3 B11353578 N-(2,4-dimethylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

N-(2,4-dimethylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11353578
M. Wt: 336.4 g/mol
InChI Key: NWQQCTMVFIPXQK-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of aromatic rings and an oxazole moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dimethylphenylamine with 4-ethoxybenzoyl chloride to form an intermediate amide. This intermediate is then cyclized using appropriate reagents to yield the final oxazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated systems may be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products Formed

    Oxidation: Formation of oxazole oxides.

    Reduction: Conversion to amines or alcohols.

    Substitution: Introduction of new functional groups on the aromatic rings.

Scientific Research Applications

N-(2,4-dimethylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide
  • N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide
  • N-(2,4-dimethylphenyl)-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide

Uniqueness

N-(2,4-dimethylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide stands out due to the presence of the ethoxy group, which imparts distinct chemical and physical properties. This modification can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C20H20N2O3/c1-4-24-16-8-6-15(7-9-16)19-12-18(22-25-19)20(23)21-17-10-5-13(2)11-14(17)3/h5-12H,4H2,1-3H3,(H,21,23)

InChI Key

NWQQCTMVFIPXQK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(C=C(C=C3)C)C

Origin of Product

United States

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